molecular formula C7H12BrNO2 B15198154 2-Bromo-3,3-diethoxypropanenitrile

2-Bromo-3,3-diethoxypropanenitrile

Cat. No.: B15198154
M. Wt: 222.08 g/mol
InChI Key: JOWMEDMJLUEJKW-UHFFFAOYSA-N
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Description

2-Bromo-3,3-diethoxypropanenitrile is an organic compound with the molecular formula C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol . It is a brominated nitrile derivative, characterized by the presence of a bromine atom, two ethoxy groups, and a nitrile group attached to a propane backbone. This compound is primarily used in research and development settings, particularly in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3-diethoxypropanenitrile typically involves the bromination of 3,3-diethoxypropanenitrile. The reaction is carried out by adding bromine to a solution of 3,3-diethoxypropanenitrile in an inert solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the bromination is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-diethoxypropanenitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3,3-diethoxypropylamine.

    Hydrolysis: Formation of 3,3-diethoxypropanoic acid.

Scientific Research Applications

2-Bromo-3,3-diethoxypropanenitrile is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-diethoxypropanenitrile involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Another brominated compound with different functional groups and reactivity.

    3,3-Diethoxypropanenitrile: The non-brominated precursor of 2-Bromo-3,3-diethoxypropanenitrile.

    2-Bromo-2-nitro-1,3-propanediol: A brominated compound with nitro and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

2-bromo-3,3-diethoxypropanenitrile

InChI

InChI=1S/C7H12BrNO2/c1-3-10-7(11-4-2)6(8)5-9/h6-7H,3-4H2,1-2H3

InChI Key

JOWMEDMJLUEJKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C#N)Br)OCC

Origin of Product

United States

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